molecular formula C16H29O6Sb B12731672 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- CAS No. 71850-71-0

2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)-

Cat. No.: B12731672
CAS No.: 71850-71-0
M. Wt: 439.16 g/mol
InChI Key: CWXKTDDOUBIJDV-WVFFXBQBSA-M
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Description

2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- is a complex organic compound with a unique structure It is a derivative of butenoic acid, featuring a dibutoxystibino group, which is an organometallic moiety containing antimony

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- typically involves the esterification of 2-butenoic acid with butanol in the presence of a catalyst. The dibutoxystibino group is introduced through a subsequent reaction with a suitable antimony reagent under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by the introduction of the dibutoxystibino group using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced antimony species.

    Substitution: The dibutoxystibino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while reduction could produce antimony hydrides.

Scientific Research Applications

2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- exerts its effects involves the interaction of the dibutoxystibino group with molecular targets. The antimony atom can form bonds with various substrates, facilitating catalytic reactions. The compound’s ester group allows it to participate in esterification and hydrolysis reactions, further expanding its range of applications.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, butyl ester: A simpler ester without the dibutoxystibino group.

    2-Butenoic acid, 4,4-dimethoxy-, methyl ester: Contains methoxy groups instead of the dibutoxystibino group.

    2-Butenoic acid, 4-(dibutoxyphosphinyl)-, butyl ester: Features a dibutoxyphosphinyl group instead of the dibutoxystibino group.

Uniqueness

The presence of the dibutoxystibino group in 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- makes it unique compared to similar compounds. This group imparts distinct chemical properties and reactivity, making the compound valuable in specialized applications where other esters may not be suitable.

Properties

CAS No.

71850-71-0

Molecular Formula

C16H29O6Sb

Molecular Weight

439.16 g/mol

IUPAC Name

1-O-butyl 4-O-dibutoxystibanyl (E)-but-2-enedioate

InChI

InChI=1S/C8H12O4.2C4H9O.Sb/c1-2-3-6-12-8(11)5-4-7(9)10;2*1-2-3-4-5;/h4-5H,2-3,6H2,1H3,(H,9,10);2*2-4H2,1H3;/q;2*-1;+3/p-1/b5-4+;;;

InChI Key

CWXKTDDOUBIJDV-WVFFXBQBSA-M

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)O[Sb](OCCCC)OCCCC

Canonical SMILES

CCCCOC(=O)C=CC(=O)O[Sb](OCCCC)OCCCC

Origin of Product

United States

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